2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE
Overview
Description
2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE is a complex organic compound that features a triazole ring, an indole ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclohexyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the cyclohexyl group.
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis or other established methods.
Thioether Formation: The final step involves the formation of the thioether linkage, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its structural features suggest potential pharmacological activity, making it a candidate for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share structural similarities with the triazole ring.
Indole Derivatives: Compounds such as tryptophan and serotonin feature the indole ring.
Thioether Compounds: Molecules like methionine and thioanisole contain thioether linkages.
Uniqueness
What sets 2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE apart is the combination of these structural motifs in a single molecule, which could confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-13-21-22-19(23(13)14-7-3-2-4-8-14)25-12-18(24)16-11-20-17-10-6-5-9-15(16)17/h5-6,9-11,14,20H,2-4,7-8,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVNGOXWGIITLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CCCCC2)SCC(=O)C3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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